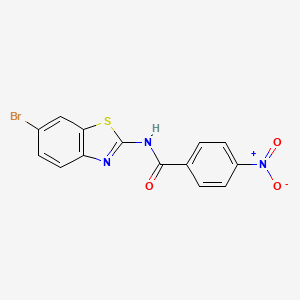

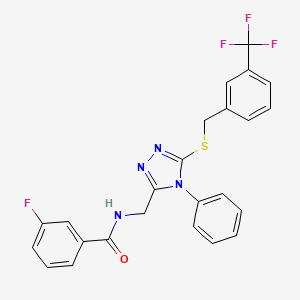

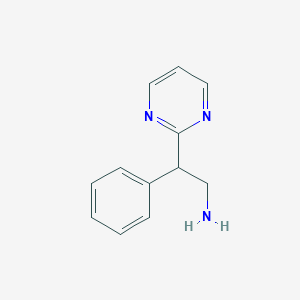

N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to understanding the synthesis and properties of the target compound. The papers focus on reactions involving bromo-nitrobenzo[b]thiophene derivatives and their interactions with amines, as well as the synthesis of a related benzothiazole compound with a dibromoethane linkage .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide (DMF). This reaction yields N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, N-substituted 2-amino-3-nitrobenzo[b]thiophenes, as determined by spectroscopic techniques . Additionally, the synthesis of a benzothiazole compound with a dibromoethane linkage was achieved through electrophilic addition of bromine to 2-(2-chloro-5-nitrostyryl)benzothiazole . These methods could potentially be adapted for the synthesis of "N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide" by choosing appropriate amines and conditions.

Molecular Structure Analysis

The molecular structure of related compounds shows that the benzothiazole ring can maintain planarity, as observed in the synthesized benzothiazole compound with a mean deviation of 0.168(7)Å. The dihedral angle between the benzothiazole and phenyl rings in this compound is 8.2(9) degrees, indicating that the rings are nearly coplanar . This information is useful for predicting the molecular structure of "N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide," which likely also features a planar benzothiazole moiety.

Chemical Reactions Analysis

The papers describe a novel aromatic nucleophilic substitution with rearrangement when 3-bromo-2-nitrobenzo[b]thiophene reacts with amines . This reaction could be relevant to the chemical behavior of "N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide," as it may undergo similar nucleophilic substitution reactions under appropriate conditions. The formation of tars with nucleophiles suggests that the reaction conditions need to be carefully optimized to avoid undesired side reactions .

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of "N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide," they do offer insights into the properties of structurally related compounds. For instance, bond distances such as Br--C in the dibromoethane moiety are reported to be 1.972(5) and 2.007(6)Å . These data points can help infer the likely bond lengths and steric demands in the target compound. The planarity of the benzothiazole ring and the dihedral angle between connected rings are also important factors that can influence the compound's crystallinity and intermolecular interactions .

Scientific Research Applications

Antibacterial Activity of Benzothiazole Derivatives

Benzothiazole derivatives, including those with hydroxy and methoxy substitutions, have shown potent antibacterial activities against various bacterial strains such as Streptococcus pyogenes and Pseudomonas aeruginosa. The synthesis of these derivatives typically involves reactions with potassium thiocyanate under controlled conditions, followed by condensation with nitrobenzoylchloride acid. These compounds are characterized using techniques like TLC, melting point determination, IR, and NMR spectra. Their antibacterial efficacy is assessed using methods like the cup plate method, with some compounds exhibiting significant activity at various concentrations compared to standard antibiotics like procaine penicillin. The potential of these benzothiazole derivatives in combating bacterial resistance highlights their importance in the field of medicinal chemistry and drug development (Gupta, 2018) (Gupta, 2018).

Synthesis and Applications in Organic Chemistry

Benzothiazole and its derivatives are pivotal in organic synthesis, leading to the creation of complex molecules like bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones. These processes involve sulfinylation and hetero Diels–Alder reactions, showcasing the versatility of benzothiazole derivatives in constructing 'privileged' structures important for pharmaceutical development. Such synthetic pathways open avenues for creating novel compounds with potential therapeutic applications (Hemming & Loukou, 2004).

Anticancer Potential

Benzothiazole derivatives, particularly those with nitro substitutions, have been explored for their anticancer properties. The synthesis of these compounds involves a series of reactions leading to the creation of derivatives that have been tested against various cancer cell lines. Some of these compounds have shown promising results in inhibiting cancer cell growth, highlighting the potential of benzothiazole derivatives as anticancer agents. Research in this area is crucial for developing new therapeutic options for cancer treatment (Romero-Castro et al., 2011).

properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3S/c15-9-3-6-11-12(7-9)22-14(16-11)17-13(19)8-1-4-10(5-2-8)18(20)21/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYXNFHGECOPTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)

![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)